N,N'-Bis(piperonylidene)-1,4-phenylenediamine
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Overview
Description
N,N’-Bis(piperonylidene)-1,4-phenylenediamine: is an organic compound with the molecular formula C16H12N2O4 It is a derivative of phenylenediamine, where the amino groups are substituted with piperonylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(piperonylidene)-1,4-phenylenediamine typically involves the condensation reaction between 1,4-phenylenediamine and piperonal. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(piperonylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(piperonylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N,N’-Bis(piperonylidene)-1,4-phenylenediamine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-Bis(piperonylidene)-1,4-phenylenediamine involves its interaction with molecular targets through its functional groups. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its aromatic structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine (Salen): A similar compound used as a ligand in coordination chemistry.
N,N’-Bis(phenylcarbamoyl)alkyldiamines: Compounds with similar structural features used as stabilizers in polymer chemistry.
Properties
CAS No. |
4189-11-1 |
---|---|
Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C22H16N2O4/c1-7-19-21(27-13-25-19)9-15(1)11-23-17-3-5-18(6-4-17)24-12-16-2-8-20-22(10-16)28-14-26-20/h1-12H,13-14H2 |
InChI Key |
NLOKQYWTLFMAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)N=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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